molecular formula C14H11NO3 B245839 4-[(2-furylmethyl)amino]-2H-chromen-2-one

4-[(2-furylmethyl)amino]-2H-chromen-2-one

Cat. No. B245839
M. Wt: 241.24 g/mol
InChI Key: ZSPWZZSZBBJHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-furylmethyl)amino]-2H-chromen-2-one (also known as Fura-2) is a fluorescent dye that is commonly used in scientific research. This dye is used to measure intracellular calcium levels in cells, as well as to study the mechanisms of action of various drugs and signaling pathways.

Mechanism of Action

Fura-2 is a calcium-sensitive fluorescent dye that binds to calcium ions in cells. When Fura-2 binds to calcium ions, it undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift in fluorescence can be measured using a fluorescence microscope or a fluorometer, and is used to determine the intracellular calcium concentration.
Biochemical and Physiological Effects:
Fura-2 has no known biochemical or physiological effects on cells. It is a non-toxic dye that is used to study the mechanisms of action of various drugs and signaling pathways.

Advantages and Limitations for Lab Experiments

The main advantage of Fura-2 is its high sensitivity and selectivity for calcium ions. It is a widely used dye that has been validated in many different cell types and experimental conditions. However, Fura-2 has some limitations, including its relatively short half-life and its sensitivity to pH changes and other environmental factors. Additionally, Fura-2 is not membrane-permeable and requires loading into cells via microinjection or electroporation.

Future Directions

There are many future directions for research using Fura-2. One area of interest is the study of calcium signaling in disease states, such as cancer and neurodegenerative diseases. Another area of interest is the development of new fluorescent dyes that have improved properties over Fura-2, such as longer half-life and increased sensitivity. Additionally, there is interest in developing new techniques for loading Fura-2 into cells, such as using nanoparticles or other delivery systems.

Synthesis Methods

Fura-2 is synthesized by the reaction of 2-hydroxybenzophenone with 2-furyl methyl amine. This reaction produces a yellow powder that is soluble in water and ethanol. The purity of Fura-2 is determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

Fura-2 is widely used in scientific research to measure intracellular calcium levels in cells. Calcium is an important signaling molecule that is involved in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. Fura-2 is used to study the mechanisms of action of various drugs and signaling pathways that affect calcium levels in cells.

properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

4-(furan-2-ylmethylamino)chromen-2-one

InChI

InChI=1S/C14H11NO3/c16-14-8-12(15-9-10-4-3-7-17-10)11-5-1-2-6-13(11)18-14/h1-8,15H,9H2

InChI Key

ZSPWZZSZBBJHHZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NCC3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NCC3=CC=CO3

Origin of Product

United States

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